1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
Description
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Properties
IUPAC Name |
1-[1-(2,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5OS/c1-13-10-17(14(2)27(13)19-11-15(22)8-9-18(19)23)20(29)12-30-21-24-25-26-28(21)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDHJCFZXVZQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)F)F)C)C(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.37 g/mol . The structure includes a pyrrole ring substituted with a difluorophenyl group and a tetrazole moiety, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity : Some derivatives of pyrrole and tetrazole have shown effectiveness against viral infections, particularly HIV.
- Antimicrobial Properties : Compounds containing tetrazole rings have been noted for their antibacterial and antifungal properties.
- Cytotoxicity : Certain pyrrole derivatives have demonstrated cytotoxic effects on cancer cell lines.
1. Antiviral Activity
A study focused on the synthesis and evaluation of pyrrole derivatives revealed that compounds similar to the target compound exhibited significant anti-HIV activity. For instance, derivatives showed IC50 values in the range of 2.2 to 4.6 μM against HIV replication in MT-2 cells .
2. Antimicrobial Properties
Research on tetrazole-containing compounds indicated that they possess antimicrobial properties. A specific study highlighted that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .
3. Cytotoxicity Studies
In vitro studies conducted on various cell lines demonstrated that compounds with similar structural features to the target compound exhibited cytotoxic effects. Notably, some exhibited selective toxicity towards cancer cells while sparing normal cells .
Data Tables
Case Study 1: Anti-HIV Activity
In a study aimed at developing small-molecule inhibitors targeting HIV's gp41, researchers synthesized various pyrrole derivatives. The most potent compounds were found to inhibit HIV fusion with IC50 values as low as 4.4 μM , indicating strong antiviral potential .
Case Study 2: Antimicrobial Efficacy
Another investigation into tetrazole derivatives showed promising results against multiple bacterial strains, with some exhibiting significant inhibition at concentrations as low as 10 μg/mL . This suggests that modifications to the tetrazole structure can enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
